

Spectroscopic Profile of 3-Cyclohexylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclohexylphenol

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This technical guide provides a concise overview of the key spectroscopic data for **3-Cyclohexylphenol** (CAS No: 1943-95-9, Molecular Formula: $C_{12}H_{16}O$, Molecular Weight: 176.26 g/mol). The information presented is intended to support research and development activities by providing essential spectral characteristics for this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Infrared (IR) Spectroscopy for **3-Cyclohexylphenol**. It is important to note that experimental 1H NMR data for **3-Cyclohexylphenol** was not readily available in the public spectral databases searched.

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry of **3-Cyclohexylphenol** reveals a molecular ion peak consistent with its molecular weight and characteristic fragmentation patterns.

Feature	m/z Value	Interpretation
Molecular Ion Peak $[M]^+$	176	Corresponds to the molecular weight of 3-Cyclohexylphenol[1]
Major Fragment 1	108	A significant fragment ion observed in the spectrum[1]
Major Fragment 2	120	Another prominent fragment ion[1]

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^{13}C NMR spectrum of **3-Cyclohexylphenol** displays signals corresponding to the twelve carbon atoms in the molecule. Although a complete peak list is not publicly available, the presence of a ^{13}C NMR spectrum has been confirmed in spectral databases.[1]

A detailed, publicly available peak list for the ^{13}C NMR spectrum of **3-Cyclohexylphenol** could not be retrieved from the searched databases.

Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of **3-Cyclohexylphenol** exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups. The data presented here is based on a vapor phase IR spectrum.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3600-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch (cyclohexyl)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~1200	Strong	C-O stretch (phenolic)

Note: The exact peak positions and intensities can vary depending on the experimental conditions (e.g., phase, solvent).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Cyclohexylphenol** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as pulse sequence, acquisition time, and relaxation delay would be optimized to ensure accurate integration and resolution of signals. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **3-Cyclohexylphenol**, the spectrum could be recorded as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For a vapor phase spectrum, the sample would be gently heated under vacuum to generate a sufficient vapor

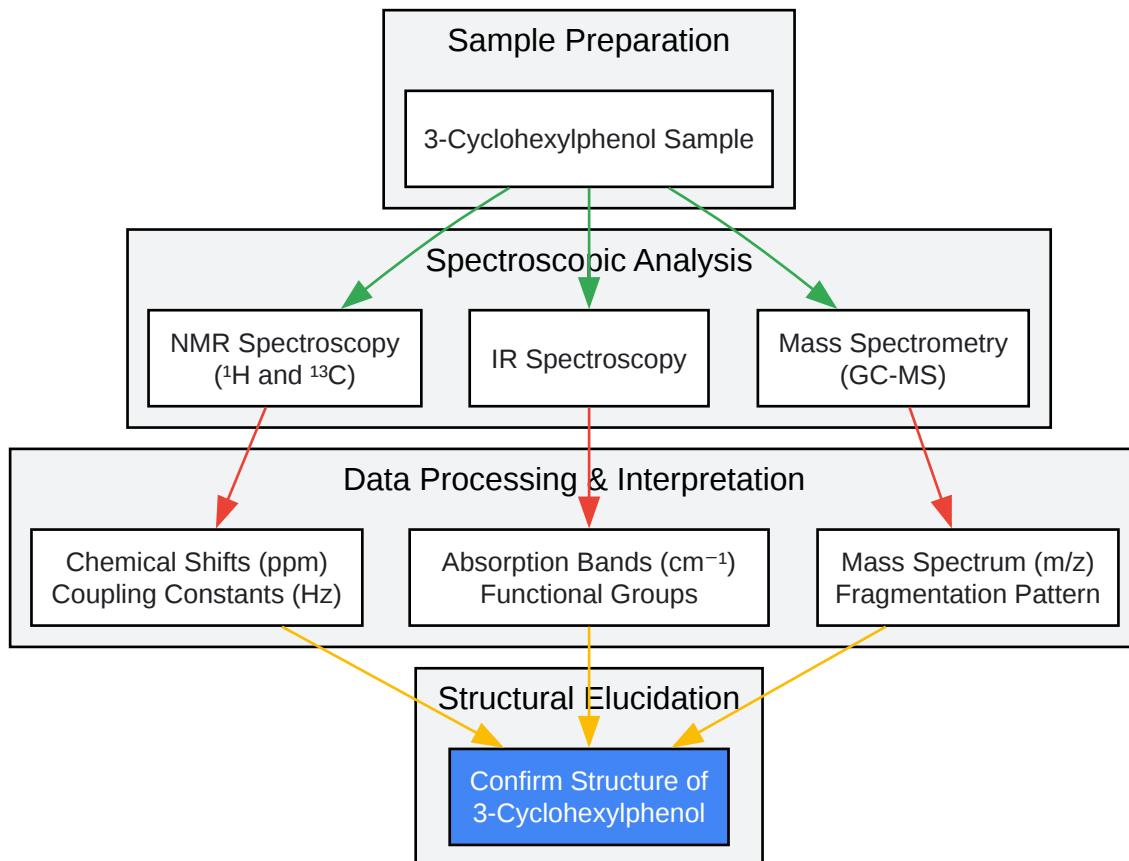
pressure in a gas cell with IR-transparent windows. The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}).

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **3-Cyclohexylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC. The compound is then vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **3-Cyclohexylphenol** is depicted in the following diagram.



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Spectroscopic analysis workflow for **3-Cyclohexylphenol**.

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References

- 1. 3-Cyclohexylphenol | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
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